

physical and chemical properties of 2-Bromo-1,3,5-trichlorobenzene

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Compound of Interest

Compound Name: 2-Bromo-1,3,5-trichlorobenzene

Cat. No.: B098843

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A Comprehensive Technical Guide to 2-Bromo-1,3,5-trichlorobenzene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical and chemical properties of **2-Bromo-1,3,5-trichlorobenzene**. The information is curated for researchers, scientists, and professionals in drug development, offering a foundation for its application in chemical synthesis and broader research contexts.

Core Physical and Chemical Properties

2-Bromo-1,3,5-trichlorobenzene is a halogenated aromatic compound. Its physical state is typically a white to pale grey crystalline powder or in the form of crystals or lumps.^[1] The quantitative physical and chemical data for this compound are summarized in the table below, providing a comprehensive overview of its fundamental characteristics.

Property	Value	Source
Molecular Formula	$C_6H_2BrCl_3$	[2] [3]
Molecular Weight	260.343 g/mol	[2]
Melting Point	64-66 °C	[2]
	59.0-68.0 °C	[1]
Boiling Point	277.0 \pm 35.0 °C at 760 mmHg	[2]
Density	1.8 \pm 0.1 g/cm ³	[2]
LogP (Octanol-Water Partition Coefficient)	4.57	[2]
Flash Point	132.0 \pm 16.0 °C	[2]
Vapor Pressure	0.0 \pm 0.5 mmHg at 25°C	[2]
Appearance	White to pale grey crystals, powder, or lumps	[1]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **2-Bromo-1,3,5-trichlorobenzene**. Available data includes:

- Mass Spectrometry (GC-MS): The NIST number for the GC-MS spectrum is 134954, with major peaks observed at m/z 260, 262, and 258.[\[4\]](#)
- Infrared (IR) Spectroscopy: Vapor phase IR spectra are available and can be used for the identification of functional groups and confirmation of the molecular structure.[\[4\]](#)

Experimental Protocols

While specific, detailed experimental protocols for the determination of all physical properties of **2-Bromo-1,3,5-trichlorobenzene** are not readily available in the public domain, standard analytical methods are employed. The melting point is typically determined using a melting point apparatus, and the boiling point is measured at a specified pressure. Density can be

determined using a pycnometer or a density meter. Gas chromatography (GC) is a common method for assessing the purity of such compounds.^[5]

A plausible synthetic route for **2-Bromo-1,3,5-trichlorobenzene** is the Sandmeyer reaction, a well-established method for the synthesis of aryl halides from aryl diazonium salts.^{[6][7]} Below is a generalized experimental protocol for the synthesis of an aryl bromide from an aniline precursor, which can be adapted for **2-Bromo-1,3,5-trichlorobenzene** starting from 2,4,6-trichloroaniline.

Proposed Synthesis of **2-Bromo-1,3,5-trichlorobenzene** via Sandmeyer Reaction:

Materials:

- 2,4,6-trichloroaniline
- Hydrobromic acid (48%)
- Sodium nitrite
- Copper(I) bromide
- Deionized water
- Diethyl ether (or other suitable organic solvent)
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate

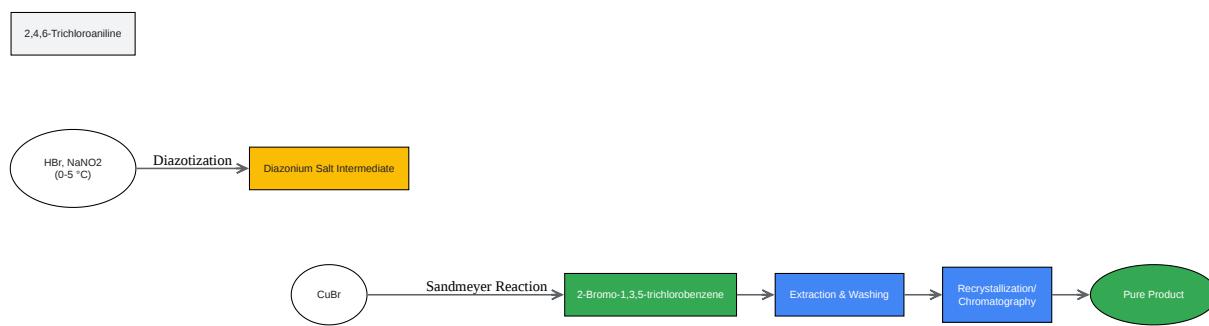
Procedure:

- **Diazotization:** In a flask equipped with a stirrer and thermometer, 2,4,6-trichloroaniline is dissolved in hydrobromic acid. The mixture is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in deionized water is then added dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

- Sandmeyer Reaction: In a separate flask, a solution of copper(I) bromide in hydrobromic acid is prepared. The freshly prepared diazonium salt solution is then slowly added to the copper(I) bromide solution. The reaction mixture is stirred, and nitrogen gas evolution is observed.
- Work-up: After the reaction is complete, the mixture is extracted with an organic solvent like diethyl ether. The organic layer is washed with saturated sodium bicarbonate solution, water, and brine.
- Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield **2-Bromo-1,3,5-trichlorobenzene**.

Logical Workflow for Synthesis

The following diagram illustrates a logical workflow for the proposed synthesis of **2-Bromo-1,3,5-trichlorobenzene**.



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Caption: Proposed synthesis workflow for **2-Bromo-1,3,5-trichlorobenzene** via Sandmeyer reaction.

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